2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2/c1-13(2)5-7-22-18(25)12-28-21-23-17-6-8-27-19(17)20(26)24(21)16-10-14(3)9-15(4)11-16/h6,8-11,13H,5,7,12H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICIWTWYPJVHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide is a synthetic compound with a complex structure that includes thienopyrimidine and sulfanyl moieties. Its unique chemical properties suggest potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 442.63 g/mol. The structural composition includes:
- Thienopyrimidine core : A fused heterocyclic structure containing sulfur and nitrogen.
- Sulfanyl group : Contributing to its reactivity and potential interactions with biological targets.
- Acetamide functional group : Enhancing solubility and biological activity.
Biological Activity Overview
Research indicates that compounds similar to 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide exhibit various biological activities, including:
- Antimicrobial Activity : Many thienopyrimidine derivatives show significant antimicrobial properties against bacteria and fungi. The mechanism often involves inhibition of key enzymes or disruption of cell wall synthesis.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
- Enzyme Inhibition : The compound has potential as an inhibitor of certain enzymes critical in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
The biological activity of 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide is hypothesized to involve:
- Interaction with Enzymes : The thienyl and pyrimidinyl groups may interact with active sites of enzymes, leading to inhibition or modulation of their activity.
- Receptor Binding : Potential binding to specific receptors involved in cellular signaling pathways could result in altered physiological responses.
Case Studies
-
Anticancer Activity Study :
- A study evaluated the effect of similar thienopyrimidine compounds on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM.
-
Antimicrobial Efficacy :
- Screening against bacterial strains such as Staphylococcus aureus and Escherichia coli showed significant inhibition zones in agar diffusion tests, suggesting strong antimicrobial properties.
Comparative Analysis
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| Compound A | Anticancer | Similar thienopyrimidine structure |
| Compound B | Antimicrobial | Exhibits broad-spectrum activity |
| Compound C | Enzyme Inhibitor | Targets specific metabolic pathways |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the phenyl ring, the acetamide side chain, or the core heterocycle. Key comparisons include:
Bioactivity and Computational Insights
For example:
- Molecular Docking : AutoDock4 simulations () suggest that substituents like 3,5-dimethylphenyl could enhance hydrophobic interactions in enzyme active sites, whereas fluorine or methoxy groups (as in Analog 1) might engage in polar interactions .
- Metabolic Stability : The 3-methylbutyl chain in the target compound may reduce oxidative metabolism compared to shorter alkyl chains, as seen in pharmacopeial analogues with branched side chains () .
Key Differences in Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the key steps and methodologies for synthesizing 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide?
- Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[3,2-d]pyrimidinone core. Key steps include:
- Coupling reactions : Introduction of the 3,5-dimethylphenyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
- Sulfanyl acetamide linkage : Reaction of the thiol group with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in ethanol/DMF) .
- Purification : Use of column chromatography or recrystallization to isolate the final product.
- Optimization : Yield and purity depend on solvent choice (e.g., DMSO, ethanol), temperature control (60–80°C), and reaction time (12–24 hours) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Answer : Structural elucidation relies on:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- X-ray crystallography : For absolute configuration determination (if crystalline) .
- IR spectroscopy : Identification of functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Answer :
- Substituent variation : Synthesize analogs with modified aryl groups (e.g., 2,5-dimethylphenyl vs. 4-methoxyphenyl) to assess impact on target binding .
- Functional group replacement : Replace the sulfanyl linker with ether or amine groups to evaluate electronic effects .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with enzymes like kinases or proteases .
Q. How can contradictory results in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HCT-116 vs. HEK293), buffer conditions (pH, ionic strength), and control compounds .
- Orthogonal assays : Validate activity using complementary methods (e.g., fluorescence polarization for enzyme inhibition vs. cell viability assays) .
- Metabolic stability testing : Assess compound degradation in serum or liver microsomes to rule out false negatives .
Q. What strategies optimize reaction conditions for high-yield synthesis of this compound?
- Answer :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. alcohols (ethanol, methanol) for improved solubility .
- Catalyst optimization : Use phase-transfer catalysts (e.g., TBAB) or Pd-based catalysts for coupling steps .
- Real-time monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction time/temperature .
Q. What computational methods are suitable for studying this compound’s interactions with biological targets?
- Answer :
- Molecular docking : Identify potential binding pockets in target proteins (e.g., using PDB structures) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to assess stability (e.g., GROMACS) .
- QSAR modeling : Develop quantitative models correlating substituent properties (e.g., logP, polar surface area) with activity .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Answer :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C) .
- Analytical monitoring : Use HPLC-DAD/UV to quantify degradation products and calculate half-life .
- Light sensitivity : Store samples under UV/visible light and monitor changes via NMR or MS .
Notes
- Methodological rigor : All answers emphasize experimental design, validation, and troubleshooting.
- Evidence-based : References align with synthesis, characterization, and biological evaluation from peer-reviewed studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
